Sodium aluminium phosphate, acidic

説明

Sodium aluminium phosphate, acidic, is an inorganic compound consisting of sodium salts of aluminium phosphates. It is commonly used as an acid in baking powders for the chemical leavening of baked goods. Upon heating, it reacts with baking soda to produce carbon dioxide, which helps the dough rise. This compound is advantageous because it imparts a neutral flavor to baked products .

準備方法

Synthetic Routes and Reaction Conditions: Sodium aluminium phosphate, acidic, is typically prepared by combining alumina, phosphoric acid, and sodium hydroxide. The reaction conditions involve controlled pH and temperature to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, sodium aluminium phosphate is produced by mixing sodium carbonate, aluminium hydroxide, and phosphoric acid in a reaction vessel with a water content of around 30%. The resulting mixture is then spray-dried to obtain the final product .

Types of Reactions:

Oxidation and Reduction: Sodium aluminium phosphate does not typically undergo oxidation or reduction reactions under normal conditions.

Substitution: It can participate in substitution reactions where phosphate groups are replaced by other anions.

Decomposition: Upon heating, it decomposes to release carbon dioxide, which is crucial for its role in baking.

Common Reagents and Conditions:

Reagents: Sodium hydroxide, phosphoric acid, aluminium hydroxide.

Conditions: Controlled pH and temperature, typically involving heating to facilitate decomposition.

Major Products:

Carbon Dioxide: Released during the decomposition reaction.

科学的研究の応用

Applications in the Food Industry

Sodium aluminium phosphate serves multiple functions in food production:

-

Leavening Agent :

- SALP is primarily used as a leavening acid in baking powders. It reacts with sodium bicarbonate to produce carbon dioxide, which helps baked goods rise. It is especially effective in self-rising flour and pancake mixes.

- Neutralizing Value : The neutralizing value of SALP allows for precise control over the pH of baked products, enhancing texture and flavor .

- Dough Conditioning :

- Acidulant :

- Safety Profile :

Applications in Ceramics and Glass Manufacturing

Sodium aluminium phosphate also plays a crucial role outside the food industry:

- Fluxing Agent :

- Improved Process Efficiency :

Dietary Toxicity Study

A six-month study on beagle dogs administered dietary sodium aluminium phosphate at varying concentrations (0%, 0.3%, 1.0%, and 3.0%) revealed no significant toxicological effects. Parameters such as body weight, food consumption, and organ health showed no adverse changes, highlighting the compound's safety for consumption at specified levels .

Baking Powder Efficacy

In controlled baking experiments, pancakes made with sodium aluminium phosphate demonstrated superior texture and rise compared to those made without it. The study confirmed that pancakes containing SALP had optimal volume and crumb structure due to effective gas release during baking .

作用機序

The primary mechanism of action of sodium aluminium phosphate, acidic, in baking involves its reaction with baking soda to produce carbon dioxide. This reaction occurs upon heating and is essential for the leavening process in baked goods. The compound’s ability to release carbon dioxide at baking temperatures rather than at room temperature makes it particularly useful in baking applications .

類似化合物との比較

Sodium Aluminium Phosphate, Basic: Used in cheese making and has a different stoichiometry compared to the acidic form.

Aluminium Phosphate: Used in various industrial applications and as a vaccine adjuvant.

Sodium Phosphate: Commonly used in food processing and as a laxative.

Uniqueness: Sodium aluminium phosphate, acidic, is unique due to its specific role in baking as a leavening agent that releases carbon dioxide at baking temperatures. This property distinguishes it from other similar compounds that may release gases at different conditions or serve different purposes .

生物活性

Sodium aluminium phosphate (acidic), also known as E541, is a compound commonly used as a food additive, particularly as a leavening agent. Its biological activity, particularly in terms of toxicity and absorption, has been the subject of various studies. This article presents a detailed overview of its biological activity, including case studies and research findings.

Sodium aluminium phosphate (acidic) has the chemical formula . It is recognized for its role in food technology as an emulsifier and leavening agent. The compound is generally regarded as safe (GRAS) by the FDA when used within prescribed limits.

Animal Studies

- Beagle Dog Study : A significant study conducted on beagle dogs involved dietary administration of sodium aluminium phosphate at concentrations of 0%, 0.3%, 1.0%, and 3.0% over six months. The results indicated no significant toxicological effects across all treatment groups. There were no notable differences in body weights, food consumption, or blood chemistry compared to control groups .

- Mice Study : Historical data from a study by Schaeffer et al. (1928) indicated that mice fed bread containing sodium aluminium phosphate exhibited decreased offspring numbers and increased mortality rates in the first week of life. The ovaries of these mice showed a high number of atretic follicles, suggesting reproductive toxicity .

- Rats and Bioavailability : Research investigating the oral bioavailability of aluminum from sodium aluminium phosphate revealed that approximately 0.12% of aluminum was absorbed when rats were fed biscuits containing this compound. This low absorption rate indicates minimal systemic exposure under typical dietary conditions .

The biological activity of sodium aluminium phosphate can be attributed to its interactions within the gastrointestinal tract:

- Aluminum Absorption : Sodium aluminium phosphate can bind dietary phosphorus in the intestine, potentially leading to decreased phosphorus absorption and increased calcium loss . This mechanism is particularly relevant for individuals with renal impairment, who may experience aluminum overload due to reduced clearance capabilities .

- Neurotoxicity Concerns : While acute toxicity is low, chronic exposure to aluminum compounds has raised concerns about neurotoxicity and potential links to neurodegenerative diseases such as Alzheimer's disease. However, studies have not consistently demonstrated a causal relationship between dietary aluminum intake and neurotoxicity .

Summary of Research Findings

Regulatory Status

Sodium aluminium phosphate is permitted for use in specific food products under strict regulatory guidelines. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant risk when used according to established guidelines . The no-observed-adverse-effect-level (NOAEL) for subchronic exposure has been determined to be 52 mg Al/kg body weight per day in rats and 90 mg Al/kg body weight per day in dogs .

特性

IUPAC Name |

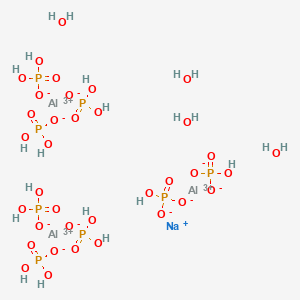

trialuminum;sodium;dihydrogen phosphate;hydrogen phosphate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Na.8H3O4P.4H2O/c;;;;8*1-5(2,3)4;;;;/h;;;;8*(H3,1,2,3,4);4*1H2/q3*+3;+1;;;;;;;;;;;;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQWMJSNEUUJAY-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Na+].[Al+3].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3H22NaO36P8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872525 | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

949.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odourless powder | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Insoluble in water. Soluble in hydrochloric acid | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

10305-76-7 | |

| Record name | Sodium aluminium phosphate, acidic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminum phosphate (tetrahydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ALUMINIUM PHOSPHATE, ACIDIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N091Y877O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。